(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol
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Overview
Description
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is characterized by the presence of a nitro group and a methanol group attached to a hexahydro-s-indacene skeleton. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The subsequent introduction of the methanol group can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Scientific Research Applications
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
- 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
- 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Uniqueness
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol is unique due to the presence of both a nitro group and a methanol group on the hexahydro-s-indacene skeleton. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-7-8-4-10-6-9-2-1-3-11(9)13(14(16)17)12(10)5-8/h6,8,15H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZUKFFJLZUJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CC(C3)CO)C(=C2C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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